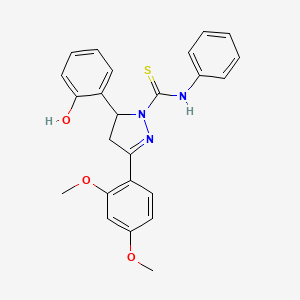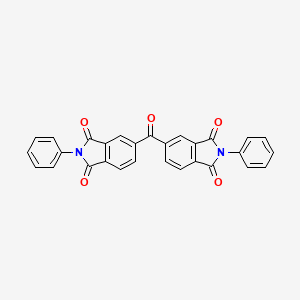![molecular formula C21H22N2O3 B12486355 3-hydroxy-4-methyl-2-{[(pyridin-4-ylmethyl)amino]methyl}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B12486355.png)
3-hydroxy-4-methyl-2-{[(pyridin-4-ylmethyl)amino]methyl}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-4-methyl-2-{[(pyridin-4-ylmethyl)amino]methyl}-7H,8H,9H,10H-cyclohexa[c]chromen-6-one is a complex organic compound that belongs to the class of heterocyclic aromatic compounds This compound is characterized by its unique structure, which includes a chromenone core fused with a cyclohexane ring and substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-methyl-2-{[(pyridin-4-ylmethyl)amino]methyl}-7H,8H,9H,10H-cyclohexa[c]chromen-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions.
Cyclohexane Ring Formation: The cyclohexane ring is introduced through a Diels-Alder reaction, where the chromenone core reacts with a suitable diene.
Functional Group Substitution:
Final Assembly: The final compound is assembled through a series of coupling reactions, typically involving amide or amine bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-hydroxy-4-methyl-2-{[(pyridin-4-ylmethyl)amino]methyl}-7H,8H,9H,10H-cyclohexa[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the chromenone core or the pyridinyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
3-hydroxy-4-methyl-2-{[(pyridin-4-ylmethyl)amino]methyl}-7H,8H,9H,10H-cyclohexa[c]chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential as a drug candidate for various diseases, leveraging its unique structure and functional groups.
Industry: It is investigated for use in materials science, particularly in the development of novel polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-4-methyl-2-{[(pyridin-4-ylmethyl)amino]methyl}-7H,8H,9H,10H-cyclohexa[c]chromen-6-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
3-hydroxy-2-methyl-4-pyrone:
4-methyl-2-pyridinamine: This compound contains the pyridinyl group but does not have the chromenone core.
Uniqueness
3-hydroxy-4-methyl-2-{[(pyridin-4-ylmethyl)amino]methyl}-7H,8H,9H,10H-cyclohexa[c]chromen-6-one is unique due to its fused ring system and the presence of multiple functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C21H22N2O3 |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
3-hydroxy-4-methyl-2-[(pyridin-4-ylmethylamino)methyl]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C21H22N2O3/c1-13-19(24)15(12-23-11-14-6-8-22-9-7-14)10-18-16-4-2-3-5-17(16)21(25)26-20(13)18/h6-10,23-24H,2-5,11-12H2,1H3 |
Clave InChI |
BILVTNMPQKPUDN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC2=C1OC(=O)C3=C2CCCC3)CNCC4=CC=NC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[2-(4-bromophenyl)-2-oxoethyl] O-ethyl carbonodithioate](/img/structure/B12486278.png)
![11-ethyl-5-(2-nitrophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12486282.png)
![4-({N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycyl}amino)benzamide](/img/structure/B12486292.png)
![Methyl [5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B12486295.png)
![Propyl 2-(morpholin-4-yl)-5-[(naphthalen-2-ylcarbonyl)amino]benzoate](/img/structure/B12486304.png)
![{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12486306.png)
![3-[1-Methyl-2-(propan-2-ylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B12486308.png)
![3-[(2,4-Dichlorobenzyl)amino]propanoic acid](/img/structure/B12486316.png)
![N-{2-[(4-phenylcyclohexyl)amino]ethyl}furan-2-carboxamide](/img/structure/B12486325.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B12486333.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine](/img/structure/B12486336.png)


![3-[(2,3-dimethylphenyl)sulfamoyl]-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B12486361.png)
